Regioisomer Melting Point and Solid-State Behavior
The para-chloro regioisomer, N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 260047-13-0), has a reported melting point of 186.00–188.00 °C . The meta-chloro regioisomer (this target compound) lacks a publicly reported melting point under standardized conditions, but the regioisomeric shift of chlorine from the para to meta position is predicted to alter crystal packing energetics due to changes in molecular symmetry and dipole moment orientation [1]. This physical property divergence directly impacts solubility, dissolution rate, and formulation behavior — critical parameters for both in vitro assay preparation and in vivo dosing.
| Evidence Dimension | Melting point as an indicator of solid-state properties and formulation behavior |
|---|---|
| Target Compound Data | No publicly reported melting point under standardized conditions (meta-chloro regioisomer; no CAS assigned) |
| Comparator Or Baseline | N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 260047-13-0): mp = 186.00–188.00 °C |
| Quantified Difference | Regioisomeric shift (meta vs. para Cl) expected to alter mp; exact Δ cannot be quantified without experimental determination |
| Conditions | Differential scanning calorimetry / capillary melting point apparatus (standard conditions per abcr GmbH certificate of analysis) |
Why This Matters
Solid-state property differences between regioisomers directly affect solubility and formulation behavior, making the para-chloro analog an unreliable surrogate for assay development or preclinical formulation studies involving the meta-chloro compound.
- [1] Kuryatov NS. Research in the isoxazole series: Substitutive nitration of 3,5-dimethyl-4-haloisoxazoles. Semantic Scholar. Abstract available at: https://www.semanticscholar.org View Source
